N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide
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Overview
Description
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide is a complex organic compound characterized by its unique structure, which includes a thienyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with thionyl chloride to yield the triazole core[_{{{CITATION{{{_2{N- (1,3-BENZODIOXOL-5-YL)-2- { 4-ETHYL-5- (2-THIENYL)-4H-1,2,4-TRIAZOL .... Subsequent sulfanylation and benzenecarboxamide formation steps complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties, which could be beneficial in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]benzenecarboxamide
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]thiophenecarboxamide
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]acetamide
Uniqueness: N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-12(9-5-2-1-3-6-9)16-17-11(14-15-13(17)19)10-7-4-8-20-10/h1-8H,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMYMLBESFCFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=NNC2=S)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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